BRL 35135A, also known by its chemical identifier 86615-41-0, is a synthetic compound that acts as a selective agonist for the beta-3 adrenergic receptor. This compound has garnered attention in scientific research due to its potential applications in obesity treatment and metabolic disorders. It is classified as a beta-adrenergic receptor modulator, specifically targeting the beta-3 subtype, which plays a significant role in regulating energy expenditure and lipid metabolism.
The synthesis of BRL 35135A involves multiple steps, beginning with the alkylation of 4-hydroxybenzaldehyde using methyl chloroacetate in boiling acetone. This reaction occurs in the presence of potassium carbonate and a catalytic quantity of potassium iodide, yielding methyl 4-formylphenoxyacetate. The subsequent steps involve:
The molecular structure of BRL 35135A can be described by its empirical formula, which includes various functional groups contributing to its biological activity. The compound features a phenolic structure with substituents that facilitate its interaction with the beta-3 adrenergic receptor. Detailed structural data can be obtained through spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry.
BRL 35135A is involved in several chemical reactions typical for beta-adrenergic agonists:
The reagents commonly used include potassium carbonate, potassium iodide, nitroethane, n-butylamine, and platinum catalysts .
BRL 35135A exerts its physiological effects primarily through agonistic action on the beta-3 adrenergic receptor. This receptor is predominantly expressed in brown adipose tissue, where it plays a crucial role in regulating thermogenesis and lipid metabolism. Upon binding to the receptor, BRL 35135A stimulates lipolysis and enhances metabolic rate, leading to increased energy expenditure and potential weight loss benefits.
Research has shown that activation of the beta-3 adrenergic receptor can lead to:
BRL 35135A possesses distinct physical and chemical properties that contribute to its functionality:
These properties are critical for understanding how BRL 35135A behaves under various experimental conditions and its potential efficacy as a therapeutic agent.
BRL 35135A has significant applications in scientific research, particularly concerning obesity and metabolic disorders:
The classification of β-adrenergic receptors (β-ARs) represents a cornerstone in receptor pharmacology, fundamentally shaping therapeutic strategies for metabolic, cardiovascular, and respiratory diseases. Initial characterization by Ahlquist in 1948 divided adrenoceptors into α and β subtypes based on differential tissue responses to catecholamines [3] [10]. This framework expanded significantly in 1967 when Lands et al. identified two β-AR subtypes: β₁ (predominant in cardiac tissue, mediating chronotropic and inotropic effects) and β₂ (mediating vasodilation and bronchodilation) [3] [10]. The third subtype, β₃-AR, remained elusive until the 1980s when functional studies revealed atypical responses in adipocytes that could not be blocked by conventional β₁/β₂ antagonists like propranolol. Arch et al. (1984) first documented these "atypical" receptors in brown adipose tissue (BAT), demonstrating their role in thermogenesis and lipolysis [6] [9].
Molecular confirmation followed in 1989 with the cloning of the human β₃-AR gene, revealing a distinct receptor structure with only 50–57% homology to β₁/β₂ subtypes [3] [7]. This discovery catalyzed the development of selective agonists, including BRL 35135A (chemical name: (R,R)-[4-[2-[[2-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]-acetic acid methyl ester hydrobromide; molecular formula: C₂₀H₂₅BrClNO₄; molecular weight: 458.77 g/mol), designed to activate β₃-AR with minimal crossover to classical β-ARs [1] [5] [6]. BRL 35135A emerged as a research tool to probe β₃-AR functions, particularly its metabolic effects in adipose tissue and skeletal muscle [6] [9].
Table 1: Evolution of β-Adrenoceptor Subtype Classification
Year | Milestone | Key Findings |
---|---|---|
1948 | α/β-Adrenoceptor Division (Ahlquist) | Differentiated excitatory (α) vs. inhibitory (β) responses to catecholamines |
1967 | β₁/β₂ Subtype Classification (Lands) | Defined β₁ (cardiac) and β₂ (vascular/bronchial) based on agonist potencies |
1984 | Atypical β-AR in Adipocytes (Arch) | Identified propranolol-resistant receptors activating thermogenesis in BAT |
1989 | Molecular Cloning of Human β₃-AR (Emorine) | Confirmed unique gene structure and tissue distribution |
Targeting β₃-ARs offers a mechanistically distinct approach to metabolic regulation by circumventing limitations of classical β-AR agonists. Conventional β₁/β₂ agonists like isoproterenol or salbutamol stimulate insulin secretion, lipolysis, and thermogenesis but concurrently cause tachycardia, hypertension, and hypokalemia due to ubiquitous receptor expression [2] [7]. In contrast, β₃-ARs exhibit restricted tissue distribution—primarily brown/white adipocytes, skeletal muscle, and the gastrointestinal tract—making them ideal for metabolic targeting without cardiotoxicity [3] [7].
BRL 35135A exemplifies this rationale through its selectivity profile and metabolic actions:
Table 2: Metabolic Effects of BRL 35135A in Preclinical and Human Studies
Parameter | Effect of BRL 35135A | Mechanism | β-AR Mediation |
---|---|---|---|
Serum Free Fatty Acids | ↑ 89% (Human, 8 mg dose) | Lipolysis in white adipose tissue | β₂/β₃ (Nadolol-sensitive) |
Basal Metabolic Rate | ↑ 15% (Human, 8 mg dose) | UCP1-mediated thermogenesis in BAT | β₃ (Partially nadolol-resistant) |
Glucose Uptake | ↑ 30–60% (Mouse soleus/C2C12 cells) | AMPK activation in skeletal muscle | Atypical site (non-β₁/β₂/β₃) |
Glycerol Release | ↑ 200% (Rat adipocytes, 10 nM) | Hormone-sensitive lipase activation | β₃ |
Critically, human studies demonstrate that BRL 35135A’s thermogenic effects are only partially inhibited by nadolol (blocking β₁/β₂), suggesting β₃-AR involvement [2]. Nevertheless, its insulinotropic and hypokalemic effects remain β₂-mediated, highlighting the nuanced pharmacology of this agent [2] [8]. The compound’s ability to selectively modulate metabolic pathways—without significant β₁-mediated tachycardia—validates β₃-AR agonism as a viable strategy for obesity and type 2 diabetes [7] [9].
Table 3: Key Chemical Data for BRL 35135A
Property | Value |
---|---|
Chemical Name | (R,R)-[4-[2-[[2-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]-acetic acid methyl ester hydrobromide |
Synonyms | BRL 35135A, Methylphenoxyacetate derivative |
CAS No. | Not specified in sources |
Molecular Formula | C₂₀H₂₅BrClNO₄ |
Molecular Weight | 458.77 g/mol |
Physical Form | White solid |
Storage Temperature | 2–8°C |
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5